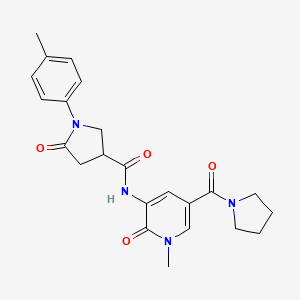
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C21H25N3O3 with a molecular weight of 367.4 g/mol. Its structure features a pyrrolidine core linked to a dihydropyridine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1207049-25-9 |
1. Antifibrotic Effects
Recent studies have highlighted the antifibrotic potential of compounds structurally related to this compound. For instance, derivatives demonstrated significant inhibitory effects on collagen synthesis in liver fibrosis models. A study indicated that certain derivatives exhibited an inhibitory rate of up to 81.54% on COL1A1 expression in LX-2 cells, a human hepatic stellate cell line .
2. Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects through modulation of glutamatergic neurotransmission. Research on similar dihydropyridine derivatives revealed their ability to act as noncompetitive antagonists of AMPA receptors, which are implicated in various neurological disorders . This action could provide insights into the compound's utility in treating conditions like epilepsy.
3. Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using standard assays (e.g., SRB assay). The selectivity index (SI) calculated from the cytotoxic concentration (CC50) and the effective concentration (IC50) indicated favorable safety profiles for certain derivatives, suggesting that they can be developed further for therapeutic applications without significant toxicity concerns .
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Fibrosis Pathways : The compound may inhibit key signaling pathways involved in fibrosis, such as the IKKβ-NF-kB pathway, leading to reduced expression of fibrosis markers like COL1A1 and α-SMA .
Neurotransmitter Modulation : By acting on AMPA receptors, the compound can modulate excitatory neurotransmission, potentially providing neuroprotective benefits .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Case Study 1 : A derivative with structural similarities exhibited an IC50 value of 60 nM in AMPA-induced Ca²⁺ influx assays, demonstrating potent neuroprotective activity .
Case Study 2 : In a liver fibrosis model using LX-2 cells, compounds structurally related to N-(1-methyl-2-oxo...) showed a dose-dependent reduction in fibrotic markers following TGFβ1 stimulation, highlighting their antifibrotic potential .
Eigenschaften
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-5-7-18(8-6-15)27-14-16(12-20(27)28)21(29)24-19-11-17(13-25(2)23(19)31)22(30)26-9-3-4-10-26/h5-8,11,13,16H,3-4,9-10,12,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMGLRYNGCNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CN(C3=O)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













